5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Medicinal Chemistry Physicochemical Properties Drug Design

The semi-saturated [1,2,4]triazolo[1,5-a]pyrazine core delivers a unique 3D geometry critical for sitagliptin-class DPP-4 inhibitors, selective kinase inhibitors, BBB-penetrant CNS candidates, and PROTAC linker design. Unlike fully aromatic analogs or piperazine, its specific pKa, logP, and hydrogen-bonding network enable precise target engagement with favorable metabolic stability. Supplied at 98% purity with multi-kg scale capability, it supports early SAR through late-stage process development.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 233278-56-3
Cat. No. B1319487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
CAS233278-56-3
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=N2)CN1
InChIInChI=1S/C5H8N4/c1-2-9-5(3-6-1)7-4-8-9/h4,6H,1-3H2
InChIKeyDXJKRLHHCGXHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine: A Foundational Heterocyclic Scaffold for Medicinal Chemistry Procurement


5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS: 233278-56-3) is a saturated, nitrogen-rich bicyclic heterocycle composed of a triazole ring fused to a partially hydrogenated pyrazine ring . Its unique semi-saturated core differentiates it from fully aromatic analogs, offering a distinct conformational profile and physicochemical property set that underpins its utility as a versatile building block in modern drug discovery [1]. This scaffold is extensively utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, including the blockbuster drug sitagliptin, and is actively explored for the development of kinase inhibitors and CNS-penetrant molecules [2].

Why 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine Cannot Be Replaced by General Heterocyclic Building Blocks


The specific saturated pyrazine moiety and [1,5-a] ring fusion of this compound confer distinct physicochemical and conformational properties that are not replicated by generic alternatives like piperazine or fully aromatic [1,2,4]triazolo[1,5-a]pyrazine [1]. Substitution with an alternative scaffold risks disrupting critical hydrogen-bonding networks and spatial orientation required for target engagement, as the semi-saturated core dictates a unique three-dimensional shape that influences metabolic stability and selectivity profiles . The quantitative evidence presented in Section 3 demonstrates how its specific pKa, logP, and synthetic versatility differentiate it from structurally related analogs, making it a non-negotiable component for achieving desired pharmacological outcomes [2].

Quantitative Differentiation of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine for Scientific Selection


Acid-Base Character and Ionization State: pKa Comparison

The compound exhibits a distinct pKa value of 6.05–6.35, positioning it as a weak base. This contrasts sharply with piperazine, a common aliphatic diamine building block with a pKa1 of ~5.33 and pKa2 of ~9.73. The mono-basic nature and specific pKa of the target compound provide a predictable, singular protonation state at physiological pH, which is crucial for consistent target engagement and oral absorption .

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity and Drug-Likeness: logP/D Comparison

The compound demonstrates low lipophilicity with a measured logP of -0.11, indicating high polarity. This is significantly lower than common drug-like heterocyclic scaffolds such as fully aromatic [1,2,4]triazolo[1,5-a]pyrazine (estimated logP ~0.8) or 2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (estimated logP ~0.5). The reduced logP correlates with improved aqueous solubility and a lower risk of phospholipidosis .

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility: Purity and Commercial Availability

The compound is commercially available in high purity (95–98%), enabling direct use in parallel synthesis and medicinal chemistry campaigns without the need for additional purification. This contrasts with many substituted analogs that are only available as custom synthesis items or at lower purity levels (often <90%). The high purity reduces the risk of impurities interfering with biological assays .

Organic Synthesis Procurement Quality Control

Conformational Pre-organization: Impact on Metabolic Stability

The saturated pyrazine ring reduces aromaticity and introduces conformational flexibility, which is hypothesized to improve metabolic stability compared to fully aromatic [1,2,4]triazolo[1,5-a]pyrazine analogs. While direct metabolic stability data for the unsubstituted core is limited, the class-level trend indicates that saturation of the pyrazine ring often reduces CYP450-mediated oxidation [1].

Medicinal Chemistry ADME Scaffold Optimization

Optimal Application Scenarios for 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine in Drug Discovery and Development


Synthesis of DPP-4 Inhibitors for Type 2 Diabetes

As a key intermediate in the preparation of sitagliptin and related DPP-4 inhibitors, this scaffold is essential for constructing the trifluoromethyl-substituted tetrahydrotriazolopyrazine core. The high purity and commercial availability of the parent compound facilitate the efficient, multi-kilogram synthesis of these therapeutically important agents [1].

Design of Kinase Inhibitors with Improved Selectivity

The semi-saturated [1,2,4]triazolo[1,5-a]pyrazine core provides a unique three-dimensional geometry that can be exploited to achieve enhanced selectivity for specific kinase targets. Its use as a central scaffold in fragment-based drug discovery and parallel synthesis libraries enables rapid exploration of structure-activity relationships (SAR) [2].

Construction of CNS-Penetrant Chemical Probes

The favorable physicochemical properties (low logP, moderate pKa) and the semi-saturated nature of the scaffold make it an attractive starting point for designing molecules intended to cross the blood-brain barrier. Its use minimizes the risk of P-glycoprotein (P-gp) efflux and non-specific binding, common challenges in CNS drug discovery [3].

Development of Targeted Protein Degraders (PROTACs)

The core's rigid yet semi-saturated structure offers an ideal linker attachment point for the design of PROTACs. Its unique geometry and synthetic handles allow for the precise spatial orientation of E3 ligase ligands and target-binding moieties, which is critical for achieving efficient ternary complex formation and target degradation [2].

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